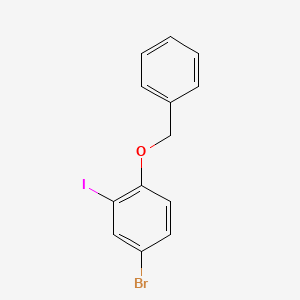![molecular formula C7H4N2O2 B1603823 1H-吡咯并[2,3-c]吡啶-2,3-二酮 CAS No. 92635-33-1](/img/structure/B1603823.png)
1H-吡咯并[2,3-c]吡啶-2,3-二酮
描述
1H-Pyrrolo[2,3-c]pyridine-2,3-dione is an organic compound characterized by a fused pyrrole and pyridine ring system
科学研究应用
1H-Pyrrolo[2,3-c]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用机制
Target of Action
The primary targets of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[2,3-c]pyridine-2,3-dione interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-c]pyridine-2,3-dione affects the FGFR signaling pathway . This pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . The compound’s action can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could be beneficial to its bioavailability and subsequent optimization .
Result of Action
The result of the action of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione is the inhibition of cancer cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound is stable during storage , suggesting that it may have good stability in various environmental conditions
生化分析
Biochemical Properties
It has been found that derivatives of this compound have shown broad-spectrum activity, including antinociceptive properties .
Cellular Effects
Some studies have suggested that derivatives of this compound have antitumor activities against certain cancer cell lines . This indicates that 1H-Pyrrolo[2,3-c]pyridine-2,3-dione may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of a pyridine derivative and a suitable amine, followed by cyclization under acidic or basic conditions . Another method includes the use of transition metal catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production .
化学反应分析
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo-pyridine derivatives.
Substitution: Formation of halogenated pyrrolo-pyridine derivatives.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine: Another fused pyrrole-pyridine compound with similar structural features but different reactivity and applications.
1H-Pyrrolo[3,4-c]pyridine: Known for its potential in medicinal chemistry, particularly in the development of kinase inhibitors.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-2,3-dione stands out due to its specific ring fusion pattern, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications requiring precise molecular interactions, such as in the design of selective enzyme inhibitors .
属性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRCGUXSOLNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626729 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92635-33-1 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



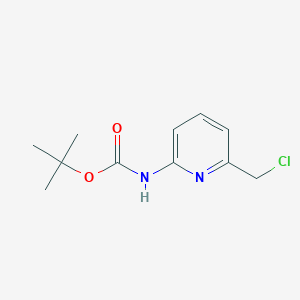
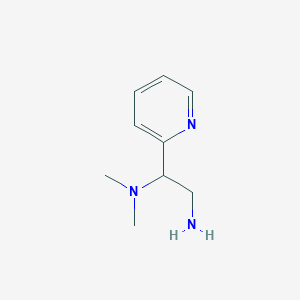
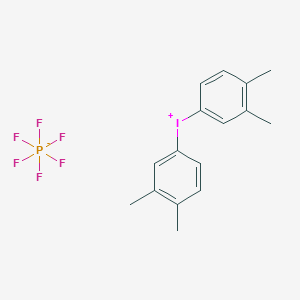
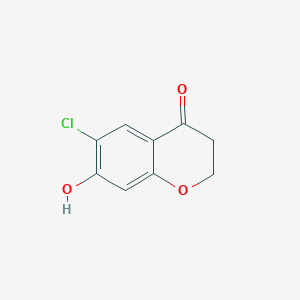
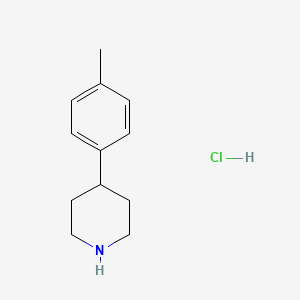
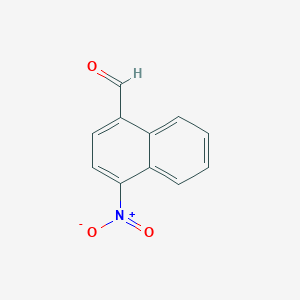
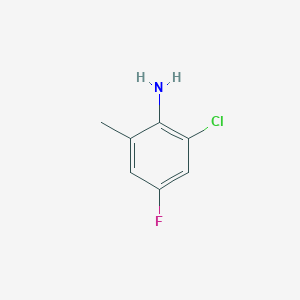
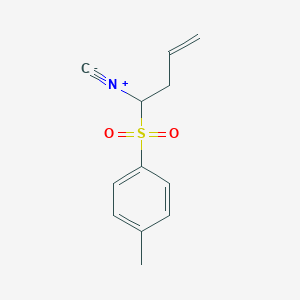
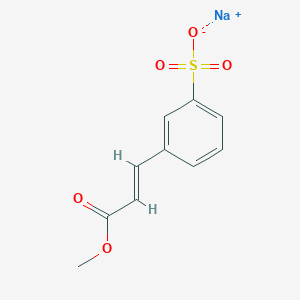
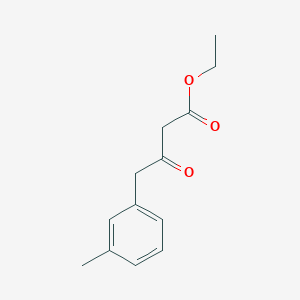
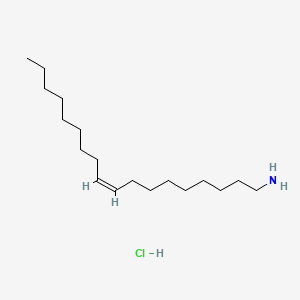
![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)
